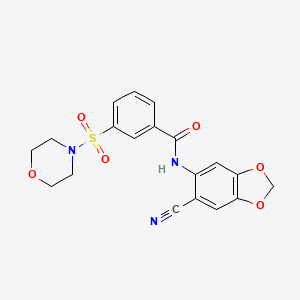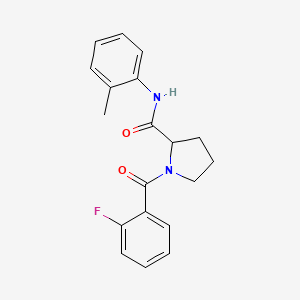![molecular formula C18H26N2O3 B6139811 methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6139811.png)
methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and survival. It has also been found to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress and inflammation, and have neuroprotective effects. It has also been found to increase the activity of antioxidant enzymes and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate has several advantages for lab experiments. It is a potent compound that can be used at low concentrations. It is also stable and can be stored for long periods of time. However, it also has some limitations. It is a complex compound that requires a complex synthesis method. It is also expensive to synthesize and may not be readily available in large quantities.
Orientations Futures
There are several future directions for research on methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on various biological pathways.
Méthodes De Synthèse
The synthesis of methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate is a complex process that involves several steps. The first step involves the reaction of 1-(2,2-dimethylpropyl)pyrrolidine-2,5-dione with N-(4-formylbenzyl)-N-methylamine to form N-(4-((1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl)methyl)benzyl)-N-methylamine. The second step involves the reaction of the intermediate product with methyl chloroformate to form the final product, this compound.
Applications De Recherche Scientifique
Methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate has potential applications in various scientific research areas such as cancer research, neuroscience, and drug discovery. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, it has been found to have potential as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
methyl 4-[[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)12-20-11-15(9-16(20)21)19-10-13-5-7-14(8-6-13)17(22)23-4/h5-8,15,19H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXHLEOLDFKPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B6139728.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6139735.png)

![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6139745.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6139746.png)


![{3-(2,4-difluorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6139787.png)
![8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6139789.png)



![3-[(benzylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6139829.png)
![N-(3-acetylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139833.png)